molecular formula C13H7F2IO B1359016 3,5-Difluoro-2'-iodobenzophenone CAS No. 951891-80-8

3,5-Difluoro-2'-iodobenzophenone

Cat. No. B1359016
CAS RN: 951891-80-8
M. Wt: 344.09 g/mol
InChI Key: WDGJTTYRAWEATG-UHFFFAOYSA-N
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Description

3,5-Difluoro-2’-iodobenzophenone is a chemical compound with the molecular formula C13H7F2IO and a molecular weight of 344.1 . It is a product of Rieke Metals, Inc.


Molecular Structure Analysis

The IUPAC name of 3,5-Difluoro-2’-iodobenzophenone is (3,5-difluorophenyl) (2-iodophenyl)methanone . The InChI code is 1S/C13H7F2IO/c14-9-5-8 (6-10 (15)7-9)13 (17)11-3-1-2-4-12 (11)16/h1-7H .


Physical And Chemical Properties Analysis

3,5-Difluoro-2’-iodobenzophenone has a molecular weight of 344.1 . The molecular formula is C13H7F2IO .

Scientific Research Applications

Fluorogenic Molecules for RNA Imaging

Research by Santra et al. (2019) focuses on the photophysical behavior of DFHBI derivatives, which are fluorogenic molecules that bind to the Spinach aptamer, a small RNA molecule designed for imaging RNA. These molecules are weakly fluorescent in liquid solvents, but modifications that impede photoisomerization significantly enhance the fluorescence signal. This study offers a comprehensive characterization of the photophysical properties of DFHBI and its derivatives, emphasizing their solvent-dependent behavior and the impact of solvent interactions on fluorescence, which is crucial for RNA imaging applications (Santra et al., 2019).

Advanced Polymer Synthesis

Beek and Fossum (2009) investigated the nucleophilic aromatic substitution (NAS) behavior of 3,5-difluorobenzophenone, revealing its reactivity sufficient for typical NAS reactions. This study highlights the synthesis of high molecular weight, amorphous poly(arylene ether)s bearing pendant benzoyl groups, indicating the potential of 3,5-difluorobenzophenone derivatives in creating materials with tailored properties for specific applications (Beek & Fossum, 2009).

Novel Material Creation

Peloquin et al. (2019) presented data on the single-crystal X-ray diffraction of 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, a compound utilized for synthesizing monomers for linear and network polymers. The study detailed the molecular packing and halogen bonding interactions, contributing to the understanding of structural characteristics vital for designing novel materials (Peloquin et al., 2019).

Future Directions

One paper discusses the formulation design process of a new melt-cast explosive composed of 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) and 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) assisted by molecular dynamics . This suggests that 3,5-Difluoro-2’-iodobenzophenone could potentially be used in similar applications, but more research would be needed to confirm this.

properties

IUPAC Name

(3,5-difluorophenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2IO/c14-9-5-8(6-10(15)7-9)13(17)11-3-1-2-4-12(11)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGJTTYRAWEATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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